Petatrichol A

Description

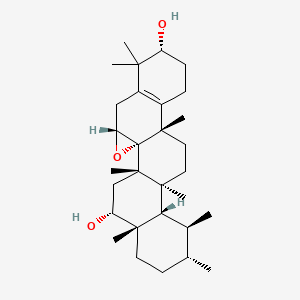

Petatrichol A is a triterpenoid compound isolated from the rhizome of Petasites tricholobus (毛列蜂斗菜), a plant traditionally used in herbal medicine. Its molecular formula is C₃₀H₄₈O₃, with a molecular weight of 456.72 g/mol . Structurally, it belongs to the D:B-friedoursane class, characterized by a 7α,8α-epoxy group and hydroxyl groups at positions 3α and 16α . This compound exhibits notable antibacterial activity, inhibiting Escherichia coli, Staphylococcus aureus, and Bacillus subtilis . Its unique epoxy and hydroxyl configurations are critical to its bioactivity, distinguishing it from related compounds in the Petasites genus.

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(1S,2S,4R,5S,8R,9S,10S,11S,14S,18R,22R)-2,5,8,9,11,14,19,19-octamethyl-23-oxahexacyclo[12.9.0.01,22.02,11.05,10.015,20]tricos-15(20)-ene-4,18-diol |

InChI |

InChI=1S/C30H48O3/c1-17-11-12-26(5)22(32)16-29(8)28(7,24(26)18(17)2)14-13-27(6)19-9-10-21(31)25(3,4)20(19)15-23-30(27,29)33-23/h17-18,21-24,31-32H,9-16H2,1-8H3/t17-,18+,21-,22-,23-,24-,26-,27+,28+,29+,30-/m1/s1 |

InChI Key |

JKRDJLUZDFFCPV-YYAAKRLPSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H](C[C@]3([C@]([C@@H]2[C@H]1C)(CC[C@@]4([C@]35[C@H](O5)CC6=C4CC[C@H](C6(C)C)O)C)C)C)O)C |

Canonical SMILES |

CC1CCC2(C(CC3(C(C2C1C)(CCC4(C35C(O5)CC6=C4CCC(C6(C)C)O)C)C)C)O)C |

Synonyms |

D:B-friedoursane-3alpha,16alpha-dihydroxy-7alpha,8alpha-epoxy-5(10)-ene petatrichol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of Petatrichol A are best understood in comparison with analogous triterpenoids and alkaloids from Petasites species. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Findings:

Structural Differentiation: this compound and B are structural isomers, differing in epoxy group placement (7α,8α vs. 7α,14α) and hydroxyl stereochemistry (3α vs. 3β). These variations likely influence their interaction with bacterial cell membranes .

Bioactivity Spectrum: this compound’s activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is rare among triterpenoids, which often exhibit narrower spectra. This broad efficacy may stem from its ability to disrupt membrane integrity via epoxy and hydroxyl interactions . Petasitenine, an alkaloid from the same genus, lacks antimicrobial properties but is hepatotoxic, highlighting the pharmacological diversity within Petasites derivatives .

Source-Specific Variations: Compounds like Petasitin (sesquiterpene lactone) and Petasitolone (C₁₅H₂₄O₂) from P. japonicus demonstrate divergent bioactivities (e.g., anti-spasmodic effects), underscoring the chemotaxonomic complexity of the genus .

Synthetic and Analytical Challenges :

- Isolation of this compound requires specialized techniques due to its polarity and epoxy sensitivity. In contrast, ursolic acid is more readily extracted, reflecting differences in stability and abundance .

Q & A

Q. How should researchers handle batch-to-batch variability in this compound samples?

- Methodological Answer :

- QC Protocols : Implement LC-MS and NMR for each batch.

- Bioactivity Normalization : Express results as % inhibition relative to a reference batch.

- Stability Indicating Methods : Use forced degradation to identify critical quality attributes .

Comparative and Mechanistic Studies

Q. What in vivo models are most suitable for studying this compound’s efficacy and toxicity?

- Methodological Answer :

- Cancer Models : Xenograft (e.g., NCI-60) or PDX (patient-derived xenograft) models.

- Toxicology : Repeat-dose studies in rodents (OECD 407 guidelines) with histopathology and serum biomarkers.

- Biodistribution : Whole-body imaging (e.g., PET/CT with radiolabeled compound) .

Q. How can transcriptomic or proteomic profiling elucidate this compound’s mechanism of action?

- Methodological Answer :

- RNA-Seq : Identify differentially expressed genes (DESeq2 or edgeR pipelines).

- LC-MS/MS Proteomics : Use TMT labeling for quantitative analysis (MaxQuant software).

- Pathway Enrichment : GSEA or DAVID for functional annotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.